molecular formula C10H7NO4 B1511063 4,6-Dihydroxyquinoline-3-carboxylic acid CAS No. 83475-08-5

4,6-Dihydroxyquinoline-3-carboxylic acid

Cat. No.: B1511063
CAS No.: 83475-08-5
M. Wt: 205.17 g/mol
InChI Key: FDTKSXZUNFFUTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dihydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7NO4 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

4,6-Dihydroxyquinoline-3-carboxylic acid (also known as 4,6-DHQCA) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.

Chemical Structure and Properties

4,6-DHQCA is characterized by its quinoline backbone with hydroxyl and carboxyl functional groups. Its chemical formula is C10H7NO4C_{10}H_7NO_4, and it exhibits properties that make it a candidate for various biological applications. The presence of hydroxyl groups enhances its potential for hydrogen bonding, influencing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the potential of 4,6-DHQCA derivatives in cancer therapy. For instance, a series of synthesized quinolone derivatives showed promising pro-apoptotic effects by significantly increasing early and late apoptotic cell populations in cancer cell lines. These compounds were found to elevate the expression of pro-apoptotic proteins such as Bax and Caspase-7 while reducing the expression of VEGFR-2, suggesting a mechanism that could be exploited for anticancer drug development .

Table 1: Anticancer Activity Data

CompoundIC50 (nM)Mechanism of Action
10a (6-chloro derivative)138VEGFR-2 inhibition
10b (para-methylphenyl)578VEGFR-2 inhibition
10j (6-fluoro derivative)340VEGFR-2 inhibition

Antimicrobial Activity

The antimicrobial properties of 4,6-DHQCA have also been investigated. A study demonstrated that quinoline derivatives exhibited activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. The fluorinated derivatives showed enhanced activity compared to their non-fluorinated counterparts .

Table 2: Antimicrobial Activity Data

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Fluorinated derivativeS. aureus<50 µg/mL
Non-fluorinated derivativeBacillus subtilis>100 µg/mL

Antimalarial Activity

4,6-DHQCA has shown potential in antimalarial research. A series of quinoline-4-carboxamide derivatives were identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with some derivatives achieving low nanomolar efficacy in vitro. Notably, these compounds inhibited translation elongation factor 2 (PfEF2), a novel mechanism that could lead to new treatments for malaria .

The mechanisms underlying the biological activities of 4,6-DHQCA are multifaceted:

  • Apoptosis Induction : The compound's ability to modulate apoptotic pathways makes it a candidate for cancer therapeutics.
  • Inhibition of Protein Synthesis : Similar to other quinoline derivatives, 4,6-DHQCA may inhibit protein synthesis in pathogens, contributing to its antimicrobial effects .
  • Targeting Specific Enzymes : The inhibition of PfEF2 in malaria suggests that the compound can interfere with essential metabolic processes in parasites.

Case Studies

Several case studies illustrate the therapeutic potential of 4,6-DHQCA:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that treatment with 4,6-DHQCA derivatives led to significant reductions in cell viability and increased apoptosis rates.
  • In Vivo Antimalarial Efficacy : Animal models treated with optimized quinoline derivatives exhibited significant reductions in parasitemia levels compared to control groups.

Properties

IUPAC Name

6-hydroxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-5-1-2-8-6(3-5)9(13)7(4-11-8)10(14)15/h1-4,12H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTKSXZUNFFUTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743320
Record name 6-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83475-08-5
Record name 6-Hydroxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,6-Dihydroxyquinoline-3-carboxylic acid
Reactant of Route 2
4,6-Dihydroxyquinoline-3-carboxylic acid
Reactant of Route 3
4,6-Dihydroxyquinoline-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
4,6-Dihydroxyquinoline-3-carboxylic acid
Reactant of Route 5
4,6-Dihydroxyquinoline-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
4,6-Dihydroxyquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.